molecular formula C12H13NO2S B1148802 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 1328839-29-7

1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone

Cat. No.: B1148802
CAS No.: 1328839-29-7
M. Wt: 235.30212
InChI Key:
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Description

1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone is a chemical compound known for its unique structure and properties It is characterized by the presence of a propanone group attached to a 4-phenyl-2-thioxo-3-oxazolidinyl moiety

Preparation Methods

The synthesis of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a phenyl-substituted oxazolidinone with a thioamide in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the oxazolidinone ring and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic pathways .

Comparison with Similar Compounds

1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone can be compared with other similar compounds, such as:

    1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-: This compound has a thiazolidinyl group instead of an oxazolidinyl group, which may result in different chemical and biological properties.

    1-Propanone, 1-[(4R)-4-phenyl-2-oxo-3-oxazolidinyl]-: The presence of an oxo group instead of a thioxo group can lead to variations in reactivity and stability.

    1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-pyrrolidinyl]-: The substitution of the oxazolidinyl ring with a pyrrolidinyl ring can affect the compound’s overall structure and function.

Properties

IUPAC Name

1-[(4R)-4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-11(14)13-10(8-15-12(13)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFLWLYHKSPZGT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H](COC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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